![molecular formula C12H9ClN4S B15227116 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrazolopyrimidine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolopyrimidine derivatives, such as:
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar structure but with an amine group instead of a thiol group, which may affect its reactivity and biological activity.
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-methanol: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid: The carboxylic acid group can impact its acidity and potential for forming salts.
These comparisons highlight the unique properties of this compound, such as its thiol group, which can participate in specific chemical reactions and interactions with biological targets .
Biological Activity
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position and a chloro-substituted methylphenyl group. Its structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). A study reported that similar compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, with one derivative showing particularly potent activity in an MCF-7 breast cancer model by inhibiting tumor growth and inducing apoptosis .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
5i | EGFR | 0.3 | Tumor growth inhibition |
5i | VEGFR2 | 7.60 | Induction of apoptosis |
Kinase Inhibition
The compound has also been identified as an inhibitor of various kinases, including p70S6 kinase and Akt-1. These kinases are critical in cell growth and proliferation pathways, making their inhibition a promising strategy in cancer therapy. The mechanism involves binding to the ATP site of these kinases, effectively blocking their activity .
Table 2: Kinase Inhibition Profile
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, leading to altered conformations that inhibit their function .
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Prostate and Bladder Cancer Treatment : A delivery system utilizing halloysite nanotubes for pyrazolo[3,4-d]pyrimidine derivatives showed promising results in reducing tumor size in RT112 and PC3 cancer cell lines .
- Combination Therapies : When used in combination with traditional chemotherapeutics, these compounds enhanced the overall anticancer effect while reducing side effects associated with higher doses of conventional drugs.
Properties
Molecular Formula |
C12H9ClN4S |
---|---|
Molecular Weight |
276.75 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9ClN4S/c1-7-9(13)3-2-4-10(7)17-11-8(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
InChI Key |
KFPNWENMYFDJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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